N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-16-10-11-17(19(13-16)28-2)21(26)25(14-15-7-5-6-12-23-15)22-24-18-8-3-4-9-20(18)29-22/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGGILIRJYFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like FeCl3 and Ni(NO3)2. The purity and structure of the synthesized compounds are confirmed through various analytical techniques, including IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the pyridinylmethyl group. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit substantial antimicrobial properties. For instance, a series of heteroarylated benzothiazoles, including derivatives similar to N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide, have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the benzothiazole core can enhance antimicrobial potency .
Anticancer Properties
Benzothiazole derivatives are recognized for their anticancer potential. Compounds with similar structural motifs have been evaluated against human colorectal carcinoma cell lines, showing significant cytotoxicity. For example, specific derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzothiazole-based compounds. Derivatives have been shown to inhibit pro-inflammatory pathways and cytokine production, suggesting their utility in treating inflammatory diseases .
Anthelmintic Activity
The strategic modification of benzothiazole compounds has led to the development of effective anthelmintics. Studies indicate that certain derivatives exhibit activity comparable to established drugs like albendazole, making them promising candidates for agricultural and veterinary applications .
Herbicidal Properties
Benzothiazole derivatives have also been explored for their herbicidal activities. The introduction of specific functional groups can enhance selectivity and efficacy against target weed species while minimizing impact on crops .
Photoluminescent Materials
Compounds like this compound have potential applications in material science due to their photoluminescent properties. Research into their electronic structures suggests they could be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystal Engineering
The crystallographic studies of benzothiazole derivatives provide insights into their solid-state properties. Understanding the crystal structures can facilitate the design of new materials with tailored properties for specific applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that the compound can bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anti-tumor activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound belongs to the broader class of N-(benzo[d]thiazol-2-yl)benzamide derivatives. Key structural variations among analogs include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethoxy groups contrast with electron-withdrawing substituents (e.g., bromo in Compound 11), which may alter electronic properties and binding affinity .
- Substitution on the Amide Nitrogen: The pyridin-2-ylmethyl group distinguishes the target from analogs with piperazinyl (Compound 11) or unsubstituted benzamide moieties (). This substitution could modulate selectivity for receptors like ZAC or A₂A .
Receptor Modulation
- ZAC Antagonists: N-(thiazol-2-yl)-benzamide analogs (e.g., TTFB) act as negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC) with high selectivity over related receptors (e.g., m5-HT3AR) . The target compound’s pyridinylmethyl group may interfere with ZAC binding, as bulky substitutions often reduce activity .
- A₂A Receptor Antagonism: Trichloroethyl-carboxamide derivatives () exhibit superior A₂A receptor binding compared to ZM-241385, a reference antagonist.
Antimicrobial and Antifungal Activity
- Triazole-Thiadiazole Derivatives (): Compounds like N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-triazolo-thiadiazol-6-yl)benzamide show broad-spectrum antibacterial and antifungal activity. The target compound’s dimethoxy groups may enhance membrane penetration, but this remains speculative without direct data .
Corrosion Inhibition
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide (): Exhibits corrosion inhibition via adsorption on metal surfaces, attributed to its amine and amide functional groups. The target compound’s methoxy groups could reduce adsorption efficiency compared to amino substituents .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H19N3O3S
- Molecular Weight : 405.5 g/mol
- CAS Number : 886902-37-0
The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. Benzothiazoles have been recognized for their roles in modulating enzyme activities and exhibiting antimicrobial, anticancer, and neuroprotective properties. The specific mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes and pathologies, including neurodegenerative diseases .
- Modulation of Neurotransmitter Levels : It has shown potential in altering levels of dopamine and glutamate in brain tissues, suggesting a role in neuroprotection and cognitive function enhancement .
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of benzothiazole derivatives. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
Benzothiazole derivatives have exhibited significant antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating neurodegenerative disorders. In animal models, compounds with similar structures have demonstrated improvements in motor functions and neuroprotection against oxidative stress .
Case Studies
- Neuroprotective Study : A study involving 6-OHDA-induced unilaterally lesioned rats showed that treatment with related benzothiazole derivatives resulted in improved motor functions and increased dopamine levels while reducing glutamate toxicity .
- Anticancer Evaluation : In vitro assays demonstrated that compounds derived from benzothiazole exhibited cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Target Pathway |
|---|---|---|---|
| Antitumor | This compound | < 10 | Apoptosis Induction |
| Antimicrobial | Benzothiazole Derivative | 31.25 | Bacterial Growth Inhibition |
| Neuroprotective | Related Compound | Not specified | Dopamine Regulation |
Q & A
Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?
Answer: The compound is typically synthesized via a multi-step coupling process. A common approach involves:
Amide bond formation : Reacting substituted 2-aminobenzothiazole with activated carboxylic acid derivatives (e.g., acid chlorides or Weinreb amides) under basic conditions (pyridine or DMT-MM as coupling agents) .
Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination .
Optimization : Yield improvements (78–94%) are achieved by controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (room temperature to 80°C). Catalytic systems like Rh-catalyzed C-H amidation may enhance regioselectivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
- 1H/13C-NMR : Critical for confirming substitution patterns. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while pyridyl protons appear as distinct doublets (δ 7.5–8.5 ppm). Aromatic protons in benzothiazole show deshielding due to electron-withdrawing effects .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values within 0.5 ppm error) .
- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
Discrepancies are resolved by cross-referencing with X-ray crystallography (for solid-state conformation) or computational simulations (DFT-optimized geometries) .
Q. How do substituents on the benzothiazole and pyridine rings influence physicochemical properties?
Answer:
- Electron-donating groups (e.g., methoxy) : Increase solubility via polarity but may reduce metabolic stability .
- Halogens (e.g., Cl) : Enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .
- Pyridin-2-ylmethyl group : Facilitates π-π stacking with biological targets (e.g., enzymes or receptors) .
Systematic variations (e.g., methyl, fluoro, or nitro substituents) are analyzed via Hammett plots or computational descriptors (logP, polar surface area) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?
Answer:
Derivative synthesis : Prepare analogs with modifications to the benzothiazole (e.g., 6-chloro), pyridine (e.g., 4-fluoro), or amide linker (e.g., morpholine vs. piperidine) .
In vitro assays : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using IC50 values. Compare activities across derivatives to identify critical substituents .
In silico docking : Use AutoDock or Schrödinger to model interactions (e.g., hydrogen bonds with PFOR enzyme active sites) .
Data correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., steric bulk, electronic effects) to bioactivity .
Q. What computational methods are suitable for predicting electronic properties and binding modes?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G(d) basis sets accurately reproduce experimental NMR shifts and vibrational frequencies .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions in solvated environments (e.g., water or lipid bilayers) .
- QSPR Models : Relate quantum-chemical descriptors (e.g., electrostatic potential maps) to pharmacokinetic properties .
Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be addressed?
Answer:
Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control batches of the compound .
Validate purity : Confirm >95% purity via HPLC and elemental analysis to rule out impurities affecting activity .
Replicate conditions : Control solvent (DMSO concentration ≤0.1%), temperature, and incubation time .
Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of activity differences .
Q. What strategies are effective for designing multitarget ligands using this scaffold?
Answer:
- Hybridization : Combine pharmacophores (e.g., benzothiazole for kinase inhibition + piperazine for GPCR modulation) via flexible linkers .
- Fragment-based design : Screen fragments (e.g., triazoles or thiadiazoles) for complementary target binding .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase binders to degrade disease-related proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
